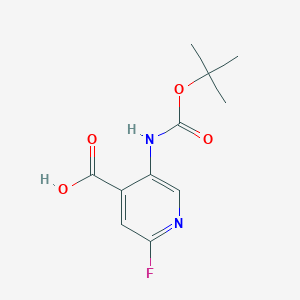

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid

Descripción

Propiedades

IUPAC Name |

2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJLIDFAPYTBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50442512 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171178-42-0 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50442512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid CAS 171178-42-0

An In-Depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic Acid (CAS 171178-42-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry. It covers its chemical properties, safety information, applications, and generalized experimental protocols.

Chemical Properties

This compound is a solid, monofunctionalized pyridine derivative.[1] The presence of a fluorine atom, a carboxylic acid, and a Boc-protected amine group makes it a versatile reagent for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals.[2][3]

| Property | Value | Source |

| CAS Number | 171178-42-0 | [1][4][5] |

| Molecular Formula | C₁₁H₁₃FN₂O₄ | [1][4] |

| Molecular Weight | 256.23 g/mol | [1][4] |

| IUPAC Name | 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(F)C=C1C(=O)O | [1] |

| InChI | InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(17)14-7-5-13-8(12)4-6(7)9(15)16/h4-5H,1-3H3,(H,14,17)(H,15,16) | [1] |

| InChI Key | KGJLIDFAPYTBDU-UHFFFAOYSA-N | [1] |

| Purity | Typically ≥95-97% | [1][5] |

| Physical State | Solid | [1] |

| Storage | Inert atmosphere, room temperature | [4] |

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.[6][7]

| Hazard Statement | Precautionary Phrase |

| H315: Causes skin irritation [1][7] | P264: Wash hands and skin thoroughly after handling.[1][7] |

| H319: Causes serious eye irritation [1][7] | P280: Wear protective gloves, protective clothing, and eye/face protection.[1][7] |

| H335: May cause respiratory irritation [1][7] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][7] |

| P271: Use only outdoors or in a well-ventilated area.[1][7] |

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][6]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][6][7]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a doctor if you feel unwell.[1]

Synthesis and Applications

This compound is a valuable building block in organic synthesis, classified under fluorinated compounds, carboxylic acids, and amines.[4] The strategic placement of fluorine can enhance the metabolic stability and binding affinity of drug candidates. The Boc-protected amine and the carboxylic acid functional groups allow for sequential, controlled reactions, such as amide bond formation, which is fundamental in drug development.

General Synthetic Workflow

A plausible synthetic route to this and similar compounds involves the protection of an amino group, followed by functionalization of the pyridine ring. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic pathway for the target compound.

Application in Amide Bond Formation

The primary application of this molecule is in peptide synthesis or the formation of amide bonds with other amine-containing molecules. The carboxylic acid can be activated and then reacted with a primary or secondary amine to form a stable amide linkage.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 171178-42-0|this compound|BLD Pharm [bldpharm.com]

- 5. 171178-42-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Boc-amino-2-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Boc-amino-2-fluoroisonicotinic acid is a synthetic amino acid derivative that holds significant interest in the fields of medicinal chemistry and drug discovery. Its structure, incorporating a pyridine ring, a fluorine atom, and a Boc-protected amine, offers a unique combination of features that can be exploited in the design of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide synthesis, valued for its stability under various conditions and its straightforward removal under acidic conditions. The presence of a fluorine atom can modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of 5-Boc-amino-2-fluoroisonicotinic acid, details relevant experimental protocols for their determination, and presents a general workflow for its synthesis.

Core Physicochemical Properties

Table 1: Physicochemical Properties of 5-Boc-amino-2-fluoroisonicotinic Acid and a Related Compound

| Property | 5-Boc-amino-2-fluoroisonicotinic acid | 5-amino-2-fluoroisonicotinic acid (for comparison) |

| Molecular Formula | C₁₁H₁₃FN₂O₄[1] | C₆H₅FN₂O₂ |

| Molecular Weight | 256.233 g/mol [1] | 156.11 g/mol |

| Physical State | Solid[1] | Powder |

| Purity | 97%[1] | 99%[2] |

| CAS Number | 171178-42-0[1] | 171178-43-1[2] |

| Melting Point | Data not available | Data not available |

| pKa | Data not available | 3.77 ± 0.10 (Predicted) |

| Solubility | Data not available | Data not available |

| logP | Data not available | Data not available |

| Boiling Point | Data not available | 514.4 ± 50.0 °C (Predicted)[3] |

| Density | Data not available | 1.535 ± 0.06 g/cm³ (Predicted)[3] |

| Vapor Pressure | Data not available | 0 mmHg at 25°C[3] |

| Flash Point | Data not available | 264.896 °C[3] |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods and would require optimization for the specific compound, 5-Boc-amino-2-fluoroisonicotinic acid.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

Methodology:

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration. The ionic strength of the solution is typically kept constant using an electrolyte like KCl.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter and electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Solubility Determination (Shake-Flask Method)

Thermodynamic solubility is the maximum concentration of a compound that can dissolve in a solvent at equilibrium.

Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a specific volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for quantification.

logP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined as the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium.

Methodology:

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (e.g., water). This solution is then mixed with a specific volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Quantification: The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Visualizations

General Synthesis Workflow for a Boc-Protected Amino Acid

The following diagram illustrates a general workflow for the synthesis of a Boc-protected amino acid, which is applicable to the preparation of 5-Boc-amino-2-fluoroisonicotinic acid from its corresponding free amino acid.

Conclusion

5-Boc-amino-2-fluoroisonicotinic acid presents a valuable building block for drug discovery and development. While comprehensive experimental data on its physicochemical properties are currently limited in the public domain, this guide provides the foundational information available, along with standardized protocols for the experimental determination of its key characteristics. The provided synthesis workflow offers a general approach for its preparation. Further experimental characterization of this compound is warranted to fully elucidate its potential in the development of novel therapeutics.

References

Synthesis of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid, a valuable building block in medicinal chemistry and drug development. This document outlines a preferred four-step synthesis commencing from 2-chloro-5-nitroisonicotinonitrile, detailing the experimental protocols and presenting relevant quantitative data.

Executive Summary

The synthesis of this compound is most efficiently achieved through a four-step reaction sequence starting from 2-chloro-5-nitroisonicotinonitrile. This route offers a more direct and potentially higher-yielding pathway compared to a longer, multi-step synthesis beginning with 2-aminopyridine. The key transformations involve a halogen exchange reaction to introduce the fluorine atom, followed by reduction of the nitro group, hydrolysis of the nitrile to a carboxylic acid, and finally, Boc-protection of the resulting amino group.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies were evaluated for the preparation of the target molecule.

-

Route 1: From 2-Aminopyridine. This is a lengthy, seven-step process involving acetylation, nitration, reduction, diazotization (Schiemann reaction), hydrolysis, carboxylation, and Boc-protection. While feasible, the numerous steps can lead to a lower overall yield and increased production time and cost.

-

Route 2: From 2-Chloro-5-nitroisonicotinonitrile. This more direct, four-step approach is the focus of this guide. It involves fluorination, reduction, hydrolysis, and Boc-protection. This route is advantageous due to its conciseness and potentially higher overall efficiency.

Selected Synthetic Pathway

The recommended synthetic pathway for this compound is outlined below:

Caption: Four-step synthesis of the target compound.

Experimental Protocols

The following are detailed experimental procedures for each step in the recommended synthetic route.

Step 1: Synthesis of 2-Fluoro-5-nitroisonicotinonitrile

Reaction: Halogen exchange reaction to replace the chlorine atom with fluorine.

Procedure: A mixture of 2-chloro-5-nitroisonicotinonitrile (1.0 eq) and anhydrous potassium fluoride (3.0 eq) in a suitable high-boiling point aprotic solvent, such as sulfolane, is heated at 150 °C for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). After completion, the reaction mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product. Purification can be achieved by column chromatography on silica gel.

| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-5-nitroisonicotinonitrile | 1.0 eq | 150 | 12 | 70-80 |

| Anhydrous Potassium Fluoride | 3.0 eq | |||

| Sulfolane | - |

Step 2: Synthesis of 5-Amino-2-fluoroisonicotinonitrile

Reaction: Reduction of the nitro group to an amino group.

Procedure: To a solution of 2-fluoro-5-nitroisonicotinonitrile (1.0 eq) in a solvent such as ethanol or methanol, a reducing agent is added. Common reducing agents for this transformation include tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Using SnCl₂·2H₂O: The reaction mixture is stirred at room temperature or gently heated to facilitate the reduction. Upon completion, the mixture is cooled, and the pH is adjusted to be basic with a sodium hydroxide solution. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Using Catalytic Hydrogenation: The reaction is carried out in a Parr apparatus under a hydrogen atmosphere (typically 50 psi) at room temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.

| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 2-Fluoro-5-nitroisonicotinonitrile | 1.0 eq | 25-50 | 2-6 | 85-95 |

| SnCl₂·2H₂O / HCl or H₂, Pd/C | Varies | |||

| Ethanol or Methanol | - |

Step 3: Synthesis of 5-Amino-2-fluoroisonicotinic Acid

Reaction: Hydrolysis of the nitrile group to a carboxylic acid.

Procedure: 5-Amino-2-fluoroisonicotinonitrile (1.0 eq) is subjected to hydrolysis under either acidic or basic conditions.

-

Acidic Hydrolysis: The nitrile is heated under reflux in a concentrated aqueous acid, such as 6M hydrochloric acid or sulfuric acid, for several hours.

-

Basic Hydrolysis: The nitrile is heated under reflux in an aqueous solution of a strong base, such as 6M sodium hydroxide, for several hours.

After the reaction is complete, the solution is cooled and neutralized to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.

| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 5-Amino-2-fluoroisonicotinonitrile | 1.0 eq | 100 | 4-12 | 75-85 |

| 6M HCl or 6M NaOH | - | |||

| Water | - |

Step 4: Synthesis of this compound

Reaction: Protection of the amino group with a tert-butoxycarbonyl (Boc) group.[1]

Procedure: To a solution of 5-amino-2-fluoroisonicotinic acid (1.0 eq) in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran (THF), a base like triethylamine (TEA) or sodium hydroxide is added. Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) is then added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by TLC. After completion, the organic solvent is removed under reduced pressure. The aqueous residue is then acidified with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the final product.[1]

| Reagent/Solvent | Molar/Volume Ratio | Temperature (°C) | Time (h) | Yield (%) |

| 5-Amino-2-fluoroisonicotinic acid | 1.0 eq | 0 to 25 | 2-12 | 90-98 |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 eq | |||

| Triethylamine or NaOH | 1.2 eq | |||

| Dioxane/Water or THF/Water | - |

Workflow Diagram

Caption: Experimental workflow for the synthesis.

Conclusion

This guide details a robust and efficient four-step synthesis of this compound. The described route, starting from 2-chloro-5-nitroisonicotinonitrile, offers a significant improvement over longer, more complex synthetic pathways. The provided experimental protocols are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the production of this important chemical intermediate. Adherence to standard laboratory safety procedures is paramount when carrying out these reactions.

References

Molecular structure and weight of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Properties

The molecular structure of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is characterized by a pyridine ring substituted at the 2-position with a fluorine atom, at the 4-position with a carboxylic acid group, and at the 5-position with a tert-butoxycarbonyl (Boc) protected amino group.

Below is a table summarizing the key quantitative data for this compound.

| Property | Data | Reference |

| Molecular Formula | C₁₁H₁₃FN₂O₄ | [1] |

| Molecular Weight | 256.23 g/mol | [1] |

| CAS Number | 171178-42-0 | [1] |

| IUPAC Name | 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylic acid | |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)O)F | |

| InChI Key | KGJLIDFAPYTBDU-UHFFFAOYSA-N | |

| Physical State | Solid | |

| Purity | Typically >95% (commercial sources) |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on established methods for the preparation of similar fluorinated and Boc-protected pyridine derivatives. The following represents a generalized, hypothetical protocol.

General Synthetic Workflow

The synthesis would likely involve a multi-step process starting from a suitable pyridine precursor. Key transformations would include the introduction of the fluorine atom, the carboxylic acid group (or a precursor), and the amino group, followed by Boc protection.

References

In-depth Technical Guide: 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid, a functionalized pyridine derivative, serves as a crucial building block in medicinal chemistry and drug discovery. Its unique structural features, including a fluorine atom, a carboxylic acid group, and a Boc-protected amine, make it a versatile intermediate for the synthesis of complex bioactive molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and relevant data for researchers in the field.

Chemical Properties and Data

The IUPAC name for this compound is 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid .

Table 1: Physicochemical Data

| Property | Value | Reference |

| CAS Number | 171178-42-0 | [1] |

| Molecular Formula | C₁₁H₁₃FN₂O₄ | [1] |

| Molecular Weight | 256.23 g/mol | [1] |

| Appearance | Solid | |

| Boiling Point | 402.316 °C at 760 mmHg | [1] |

Synthesis

A detailed experimental protocol for the synthesis of this compound is outlined in U.S. Patent 5,654,307. The synthesis involves a multi-step process starting from 2-fluoro-5-nitroisonicotinic acid.

Experimental Protocol

Step 1: Synthesis of Methyl 2-fluoro-5-nitroisonicotinate

To a solution of 2-fluoro-5-nitroisonicotinic acid (1.0 eq) in methanol is added thionyl chloride (1.2 eq) dropwise at 0°C. The reaction mixture is then heated to reflux for 4 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give methyl 2-fluoro-5-nitroisonicotinate.

Step 2: Synthesis of Methyl 5-amino-2-fluoroisonicotinate

Methyl 2-fluoro-5-nitroisonicotinate (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% Pd/C is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 16 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield methyl 5-amino-2-fluoroisonicotinate.

Step 3: Synthesis of Methyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate

To a solution of methyl 5-amino-2-fluoroisonicotinate (1.0 eq) in dichloromethane are added triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate.

Step 4: Synthesis of this compound

Methyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide monohydrate (2.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is then acidified with 1N HCl to pH ~3 and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give this compound as a solid.

Synthesis Workflow Diagram

Biological Significance and Applications

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its structural motif is prevalent in a variety of pharmacologically active compounds. As a substituted aminopyridine carboxylic acid, it is a key precursor for the synthesis of inhibitors targeting various enzymes and receptors. The logical application of this compound is in the generation of compound libraries for high-throughput screening in drug discovery campaigns.

Logical Workflow for Drug Discovery Application

References

An In-depth Technical Guide to the Safe Handling of 5-Boc-amino-2-fluoroisonicotinic Acid

This guide provides comprehensive safety and handling information for 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid, a compound utilized by researchers, scientists, and professionals in drug development and organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the compound.

Compound Identification and Properties

-

Chemical Name: this compound

-

Molecular Formula: C₁₁H₁₃FN₂O₄[1]

-

Molecular Weight: 256.233 g/mol [1]

-

CAS Number: 171178-42-0

-

Appearance: White solid powder[2]

-

Purity: Typically ≥97%[1]

| Property | Value |

| Physical State | Solid, Powder[1][2] |

| Melting Point | 117 - 121 °C / 242.6 - 249.8 °F[2] |

| Storage Temperature | Recommended 2 - 8 °C, under inert gas |

Hazard Identification and Safety Precautions

This chemical is considered hazardous and should be handled with care in a controlled laboratory environment. The primary hazards are related to irritation of the skin, eyes, and respiratory system.

GHS Hazard Classification:

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin corrosion/irritation | 2 | GHS07 | Warning | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity (single exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

Precautionary Statements:

A series of precautionary statements are associated with this compound, outlining measures to prevent and respond to exposure. Key statements include P261 (avoid breathing dust), P280 (wear protective equipment), and P302+P352 (if on skin, wash with plenty of soap and water).

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are essential to minimize exposure.

| Control Measure | Specification |

| Engineering Controls | Use in a well-ventilated area, such as a fume hood, especially when generating dust.[3] Provide appropriate exhaust ventilation where dust is formed.[3] |

| Eye/Face Protection | Wear safety glasses with side-shields or goggles. |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure.[2] Choose body protection according to the amount and concentration of the substance at the workplace.[3] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[3] |

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.[2]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[2] Call a poison center or doctor if you feel unwell. |

| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water.[3] If skin irritation occurs, get medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards.[2] Do not induce vomiting. Call a doctor if you feel unwell.[1] |

Handling, Storage, and Disposal

Handling:

-

Avoid contact with skin and eyes.[2]

-

Avoid the formation of dust and aerosols.[3]

-

Wash hands thoroughly after handling.

-

Handle in accordance with good industrial hygiene and safety practices.

Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

-

The recommended storage temperature is between 2 - 8 °C.

-

Store under an inert gas.

-

Incompatible materials to avoid include strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2][3]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

Do not let the product enter drains.[3]

Experimental Protocols and Reactivity

General Protocol for Boc-Protection/Deprotection:

The tert-butyloxycarbonyl (Boc) group is a common amine protecting group that is stable under most basic and nucleophilic conditions but is readily cleaved by anhydrous acids.[4][5]

-

Boc Deprotection (Cleavage): A common laboratory procedure that requires careful handling is the removal of the Boc group. This is typically achieved using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM).[][7] The reaction is usually fast and occurs at room temperature.[8] The byproducts are isobutylene and carbon dioxide.[]

Experimental Workflow for a Typical Boc-Deprotection Reaction:

References

An In-depth Technical Guide to the Solubility of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules, including Boc-protected amino acids and fluoroisonicotinic acid derivatives, to predict its solubility profile. Furthermore, it outlines detailed experimental protocols for accurately determining both equilibrium and kinetic solubility, which are crucial parameters in drug discovery and development.

Predicted Solubility Profile

The solubility of this compound in organic solvents is influenced by its key structural features: the polar carboxylic acid and fluoro-pyridine core, and the non-polar tert-butoxycarbonyl (Boc) protecting group. The presence of the Boc group generally increases solubility in less polar organic solvents compared to the parent amino acid, while the acidic and heterocyclic moieties enhance solubility in polar and protic solvents.

Based on the general solubility of Boc-protected amino acids and related fluoro-substituted nicotinic acids, the following qualitative solubility profile is predicted.[1][2][3][4][5]

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF) | High | These solvents are effective at solvating both the polar and non-polar regions of the molecule. DMF is known to be a good solvent for many Boc-protected amino acids.[2][3] |

| Dimethyl sulfoxide (DMSO) | High | Similar to DMF, DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.[2][3][5] | |

| Acetonitrile (ACN) | Medium | Acetonitrile is a moderately polar solvent; solubility is expected to be lower than in DMF or DMSO but still significant. | |

| Polar Protic | Methanol (MeOH) | Medium to High | The alcohol can form hydrogen bonds with the carboxylic acid and the nitrogen of the pyridine ring. The parent compound, 2-fluoroisonicotinic acid, shows good solubility in methanol.[1] |

| Ethanol (EtOH) | Medium | Similar to methanol, but the slightly lower polarity may result in slightly reduced solubility. 2-Fluoroisonicotinic acid is also soluble in ethanol.[1] | |

| Water (Aqueous Buffers) | Low to Medium | The carboxylic acid group may provide some aqueous solubility, especially at higher pH where it is deprotonated. However, the bulky, non-polar Boc group is expected to significantly limit water solubility.[2] | |

| Ethers | Tetrahydrofuran (THF) | Medium | THF is a moderately polar ether that can solvate the molecule, although not as effectively as more polar solvents. |

| Diethyl ether | Low to Insoluble | The low polarity of diethyl ether makes it a poor solvent for the polar functional groups of the molecule. Many Boc-protected amino acids are immiscible in diethyl ether.[3][4] | |

| Halogenated | Dichloromethane (DCM) | Medium | DCM is a common solvent in organic synthesis and is expected to offer moderate solubility. |

| Chloroform | Medium | Similar to DCM, chloroform should provide moderate solubility. | |

| Non-polar | Hexane | Insoluble | As a non-polar hydrocarbon, hexane is unlikely to effectively solvate the polar functional groups of the molecule. Boc-protected amino acids are generally immiscible in hexane.[3] |

| Toluene | Low | The aromatic ring of toluene provides some limited interaction, but overall solubility is expected to be low due to the polarity of the solute. |

Experimental Protocols

Accurate determination of solubility is critical for various stages of drug development, from initial screening to formulation. The following are standard protocols for measuring the equilibrium and kinetic solubility of a compound like this compound.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent.[6][7]

Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[6]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

Immediately filter the sample through a 0.45 µm or smaller pore size filter to remove all undissolved solids.

-

Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.

-

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Data Analysis: Calculate the solubility in mg/mL or mol/L by comparing the measured concentration of the diluted filtrate to a standard calibration curve, accounting for the dilution factor.

Workflow for Equilibrium Solubility Determination:

Protocol 2: Kinetic Solubility Determination via Solvent Addition/Precipitation

This high-throughput method measures the concentration at which a compound precipitates from a solution when an anti-solvent is added, providing an estimate of its kinetic solubility.[9]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a strong organic solvent like DMSO.[9]

-

Titration: Gradually add the DMSO stock solution to an aqueous buffer (or other anti-solvent of interest) while monitoring for the first sign of precipitation.[9]

-

Precipitation Detection: The point of precipitation can be detected visually or, more commonly, by instrumentation that measures light scattering, such as a nephelometer or a UV-Vis plate reader.[9][10]

-

Quantification: The concentration of the compound at the point of precipitation is defined as its kinetic solubility. This is calculated based on the volumes of the stock solution and the anti-solvent used.

Workflow for Kinetic Solubility Determination:

Structure-Solubility Relationship

The interplay of the different functional groups within this compound dictates its overall solubility profile.

References

- 1. 2-Fluoroisonicotinic acid | 402-65-3 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-{[(Tert-butoxy)carbonyl]amino}-5,5-difluoropentanoic acid () for sale [vulcanchem.com]

- 6. who.int [who.int]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. rheolution.com [rheolution.com]

The Genesis of a Scaffold: A Technical Guide to the Discovery and History of Fluorinated Isonicotinic Acid Derivatives

Abstract

The introduction of fluorine into pharmacologically active molecules has been a transformative strategy in medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability. This technical guide provides an in-depth exploration of the discovery and historical development of a significant class of fluorinated compounds: the fluorinated isonicotinic acid derivatives. From the early, foundational synthesis of the core scaffold to the development of key non-steroidal anti-inflammatory drugs (NSAIDs) such as Niflumic Acid and Clonixin, this document traces the scientific journey of these molecules. Detailed experimental protocols for seminal syntheses, quantitative biological data, and visualizations of key signaling pathways and experimental workflows are presented to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: The Advent of Fluorine in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and pharmacological properties of a molecule. These modifications can lead to improved metabolic stability, enhanced binding to target proteins, and altered acidity or basicity, collectively contributing to the development of more effective and safer therapeutic agents.

The isonicotinic acid scaffold, a pyridine ring carboxylated at the 4-position, is a privileged structure in medicinal chemistry. Its prominence was firmly established with the discovery of the anti-tuberculosis drug isoniazid (isonicotinic acid hydrazide). This foundational discovery paved the way for extensive research into the synthesis and biological evaluation of a vast array of isonicotinic acid derivatives, including those bearing fluorine substituents. This guide focuses on the historical milestones and key discoveries that have shaped the field of fluorinated isonicotinic acid derivatives.

Early Synthesis of the Fluorinated Isonicotinic Acid Scaffold

The journey into the therapeutic potential of fluorinated isonicotinic acids began with the fundamental challenge of their synthesis. A pivotal moment in this history was the first reported synthesis of a simple, yet crucial, building block: 3-fluoroisonicotinic acid.

The First Synthesis of 3-Fluoroisonicotinic Acid

In 1955, a foundational publication by Arthur Roe and Robert B. Seligman in The Journal of Organic Chemistry detailed the preparation of 3-fluoroisonicotinic acid and related compounds. This work represented a significant advancement, providing the first accessible route to this key fluorinated heterocyclic scaffold and enabling further exploration of its chemical and biological properties. The synthesis, while a product of its time in terms of reagents and conditions, laid the groundwork for future innovations in the field.

Discovery and History of Key Fluorinated Isonicotinic Acid Derivatives

The availability of fluorinated isonicotinic acid building blocks spurred the development of novel therapeutic agents. The historical trajectory of these compounds is closely linked to the broader evolution of drug discovery, from the era of serendipitous findings to more rational, mechanism-based design.

Isoniazid and the Dawn of Anti-Tuberculosis Therapy

While not a fluorinated derivative itself, the story of isoniazid is crucial to the history of isonicotinic acid derivatives. First synthesized in 1912, its potent anti-tuberculosis activity was not recognized until the early 1950s. This discovery, emerging from independent research at Hoffmann-La Roche, Squibb, and Bayer, revolutionized the treatment of tuberculosis and established isonicotinic acid as a critical pharmacophore. The success of isoniazid prompted widespread investigation into other derivatives of this scaffold, creating a fertile environment for the exploration of fluorinated analogues.

Niflumic Acid: An Anti-Inflammatory Agent

Niflumic acid, chemically known as 2-((3-(trifluoromethyl)phenyl)amino)nicotinic acid, is a prominent example of a fluorinated isonicotinic acid derivative that has found clinical use. Developed as a non-steroidal anti-inflammatory drug (NSAID), it is used for the management of joint and muscular pain.[1] Its mechanism of action is primarily attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1]

Beyond its anti-inflammatory effects, niflumic acid has been extensively studied in experimental biology as a blocker of chloride channels.[1] This activity has made it a valuable tool for investigating the physiological roles of these channels. Furthermore, it has been reported to modulate the function of GABA-A and NMDA receptors and to block T-type calcium channels, highlighting its complex pharmacological profile.[1]

Clonixin: A Potent Analgesic

Clonixin, or 2-((3-chloro-2-methylphenyl)amino)nicotinic acid, is another important NSAID derived from the isonicotinic acid scaffold. While it contains a chlorine atom rather than a fluorine, its development is closely tied to the same chemical space and therapeutic goals as fluorinated derivatives like niflumic acid. It is primarily used for its analgesic, anti-inflammatory, and antipyretic properties in the treatment of chronic arthritic conditions and other soft tissue disorders.[1] The lysine salt of clonixin is often used to improve its solubility and absorption. The synthesis of Clonixin was first reported in patents by Sherlock and Sperber in the mid-1960s.

Quantitative Biological Data

The following tables summarize key quantitative data for the biological activities of Niflumic Acid and Clonixin, providing a basis for comparison and further research.

Table 1: In Vitro Activity of Niflumic Acid

| Target | Assay Conditions | Value | Reference |

| Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | IC₅₀: 100 nM | [2][3] |

| Ca²⁺-activated Cl⁻ Channels | Inhibition of ICl(Ca) in Xenopus oocytes | Apparent Kᵢ: 17 µM | [4] |

| Native Chloride Conductance (gCl) | Inhibition in rat skeletal muscle | IC₅₀: 42 µM | [5] |

| Spontaneous Transient Inward Current (STIC) | Inhibition at -50 mV | IC₅₀: 2.3 µM | [4] |

| Spontaneous Transient Inward Current (STIC) | Inhibition at +50 mV | IC₅₀: 1.1 µM | [4] |

Table 2: In Vitro Activity of Clonixin

| Target/Effect | Assay Conditions | Concentration | % Inhibition | Reference |

| Prostaglandin E2 (PGE2) Production (COX-1) | Rat lung preparations | 6.8 x 10⁻⁵ M (68 µM) | ~48.5% | [6] |

| Prostaglandin E2 (PGE2) Production (COX-2 induced) | LPS-treated rat lung preparations | 2.7 and 4.1 x 10⁻⁵ M | Returned to control levels | [6] |

Experimental Protocols

The following protocols are adapted from the literature and provide a methodological framework for the synthesis of key fluorinated isonicotinic acid derivatives.

Synthesis of 3-Fluoroisonicotinic Acid (Adapted from Roe & Seligman, 1955)

This protocol is based on the seminal 1955 publication and reflects the chemical practices of that era.

Step 1: Diazotization of 3-Aminoisonicotinic Acid

-

Dissolve 3-aminoisonicotinic acid in a suitable volume of 48% fluoboric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 10°C.

-

Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium fluoborate salt.

Step 2: Schiemann Reaction

-

Filter the precipitated diazonium fluoborate salt and wash with cold water, followed by ethanol and then ether.

-

Dry the salt under vacuum.

-

In a flask equipped with a condenser, gently heat the dry diazonium salt until the decomposition begins (evolution of nitrogen gas).

-

Control the heating to maintain a steady decomposition rate.

-

After the reaction subsides, heat the residue to ensure complete decomposition.

Step 3: Isolation and Purification

-

Extract the resulting crude 3-fluoroisonicotinic acid with a suitable hot solvent (e.g., water or ethanol).

-

Treat the extract with activated carbon to decolorize.

-

Filter the hot solution and allow it to cool to induce crystallization.

-

Collect the crystals of 3-fluoroisonicotinic acid by filtration, wash with a small amount of cold solvent, and dry.

General Synthesis of Niflumic Acid Derivatives

The synthesis of Niflumic Acid and its derivatives typically involves a nucleophilic aromatic substitution reaction.

Step 1: Esterification of Niflumic Acid (Example)

-

Suspend niflumic acid (1 equivalent) in absolute ethanol.

-

Cool the suspension to -15°C.

-

Add thionyl chloride (excess) dropwise, maintaining the temperature below -10°C.

-

Stir the reaction mixture at 40°C for 3 hours, followed by reflux for 48 hours.

-

Evaporate the solvent to dryness to obtain the ethyl ester of niflumic acid.[2]

Step 2: Hydrazinolysis

-

Dissolve the ethyl ester of niflumic acid (1 equivalent) in ethanol.

-

Add hydrazine hydrate (an excess) to the solution.

-

Stir the mixture at room temperature overnight, followed by reflux for 14 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter, wash with cold water, and recrystallize from absolute ethanol to yield 2-((3-(trifluoromethyl)phenyl)amino)nicotinohydrazide.[2]

Synthesis of Clonixin

The synthesis of Clonixin is described in the patent literature and generally involves the condensation of 2-chloronicotinic acid with 3-chloro-2-methylaniline.

Step 1: Ullmann Condensation

-

Combine 2-chloronicotinic acid (1 equivalent), 3-chloro-2-methylaniline (1-1.2 equivalents), and potassium carbonate (2-3 equivalents) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).

-

Add a catalytic amount of a copper salt (e.g., copper(I) iodide or copper powder).

-

Heat the reaction mixture at an elevated temperature (e.g., 150-180°C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

Step 2: Work-up and Isolation

-

Cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the crude Clonixin, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure Clonixin.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of fluorinated isonicotinic acid derivatives are mediated through their interaction with specific biological pathways. The following diagrams illustrate some of the key mechanisms.

Inhibition of Cyclooxygenase (COX) by Niflumic Acid and Clonixin

Niflumic acid and Clonixin exert their primary anti-inflammatory and analgesic effects by inhibiting the COX enzymes, thereby blocking the production of prostaglandins.

Caption: COX inhibition pathway by Niflumic Acid and Clonixin.

Niflumic Acid as a Chloride Channel Blocker

In addition to COX inhibition, Niflumic Acid is known to block calcium-activated chloride channels (CaCCs), which has implications for various physiological processes.

Caption: Niflumic Acid blocking a Ca²⁺-activated chloride channel.

General Experimental Workflow for Synthesis

The synthesis of a novel fluorinated isonicotinic acid derivative follows a structured workflow from starting materials to the final, purified compound.

Caption: A typical experimental workflow for synthesis.

Conclusion

The discovery and development of fluorinated isonicotinic acid derivatives represent a significant chapter in the history of medicinal chemistry. From the foundational synthesis of the core fluorinated scaffold to the development of clinically important drugs like Niflumic Acid and Clonixin, this class of compounds has had a tangible impact on human health. The historical journey underscores the importance of both fundamental synthetic chemistry and a deep understanding of biological mechanisms in the drug discovery process. As synthetic methodologies become more sophisticated and our understanding of disease pathways deepens, the fluorinated isonicotinic acid scaffold will undoubtedly continue to serve as a valuable platform for the design and development of new therapeutic agents.

References

- 1. Clonixin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Niflumic acid inhibits chloride conductance of rat skeletal muscle by directly inhibiting the CLC-1 channel and by increasing intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of lysine clonixinate on cyclooxygenase I and II in rat lung and stomach preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Coupling of 5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid with Amines

Introduction

5-((tert-Butoxycarbonyl)amino)-2-fluoroisonicotinic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a fluorine atom at the 2-position can favorably modulate the physicochemical properties and biological activity of target molecules. The Boc-protected amine at the 5-position allows for subsequent deprotection and further functionalization. This document provides detailed protocols for the amide coupling of this acid with a variety of primary and secondary amines, a critical transformation for the synthesis of diverse compound libraries. The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and purity of the resulting amide products.

Key Concepts in Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. This is achieved using coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. Common classes of coupling reagents include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU). Additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often used to improve reaction efficiency and suppress side reactions like racemization. The choice of coupling reagent, solvent, and base is crucial for the success of the reaction and depends on the specific properties of the carboxylic acid and amine substrates.

Experimental Protocols

Three reliable protocols for the coupling of this compound with amines are presented below, employing HATU, PyBOP, and EDC/HOBt as the coupling agents. These methods are broadly applicable to a range of amine substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient and generally provides high yields in short reaction times. HATU is particularly effective for coupling sterically hindered amines or less reactive carboxylic acids.

Materials:

-

This compound

-

Amine (primary or secondary)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

-

Add HATU (1.1-1.2 eq) to the solution.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.0-1.2 eq) to the activated acid solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: PyBOP-Mediated Amide Coupling

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another efficient coupling reagent, particularly useful for sterically hindered amino acids and for minimizing racemization.

Materials:

-

This compound

-

Amine (primary or secondary)

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

1-Hydroxybenzotriazole (HOBt) (optional, to further suppress racemization)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DMF (0.1-0.2 M).

-

Add PyBOP (1.1-1.2 eq) to the solution. If desired, HOBt (1.1 eq) can be added at this stage.

-

Add DIPEA (2.0-3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate.

-

Wash the organic phase with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the pure amide product.

Protocol 3: EDC/HOBt-Mediated Amide Coupling

This classic carbodiimide-based coupling method is cost-effective and widely used. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is advantageous as its urea byproduct is water-soluble, simplifying purification.

Materials:

-

This compound

-

Amine (primary or secondary)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, may be needed if the amine is used as a salt)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq), the amine (1.0-1.2 eq), and HOBt (1.1-1.2 eq) in anhydrous DCM or DMF (0.1-0.2 M) in a dry flask under an inert atmosphere.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2-1.5 eq) portion-wise to the cooled solution.

-

If the amine is provided as a hydrochloride salt, add DIPEA or TEA (1.0 eq) to neutralize it.

-

Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.

-

After completion, if DCM was used as the solvent, wash the reaction mixture sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x). If DMF was used, dilute with ethyl acetate and perform the same washing sequence.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final amide.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with a generic primary amine (e.g., benzylamine) using the protocols described above. Yields are representative and may vary depending on the specific amine used.

| Coupling Protocol | Acid (eq) | Amine (eq) | Coupling Reagent (eq) | Base (eq) | Solvent | Time (h) | Typical Yield (%) |

| HATU | 1.0 | 1.1 | 1.2 | 2.5 (DIPEA) | DMF | 1-4 | 85-95% |

| PyBOP | 1.0 | 1.1 | 1.2 | 2.5 (DIPEA) | DMF | 2-6 | 80-90% |

| EDC/HOBt | 1.0 | 1.1 | 1.5 (EDC), 1.2 (HOBt) | 1.0 (DIPEA)* | DCM | 4-16 | 75-85% |

*Base is typically only required if the amine is used as a salt.

Visualizations

Experimental Workflow Diagram

Caption: General workflow for the amide coupling reaction.

Logical Relationship of Coupling Reagents

Caption: Classification of commonly used amide coupling reagents.

Application of 5-Boc-amino-2-fluoroisonicotinic Acid in Kinase Inhibitor Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of 5-Boc-amino-2-fluoroisonicotinic acid and its analogs as key building blocks in the synthesis of potent and selective kinase inhibitors. The strategic incorporation of a fluorine atom and a Boc-protected amine on the pyridine ring offers unique advantages in drug design, including enhanced metabolic stability, improved binding affinity, and versatile handles for synthetic diversification.

Introduction to Kinase Inhibitors and the Role of Fluorinated Pyridine Scaffolds

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets. Small molecule kinase inhibitors have revolutionized the treatment of various malignancies and other diseases.

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in clinically approved kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP. The incorporation of a fluorine atom onto the pyridine ring can significantly modulate the physicochemical properties of the molecule, such as pKa, lipophilicity, and metabolic stability. The Boc (tert-butyloxycarbonyl) protecting group on an amino substituent provides a stable yet readily cleavable functional group, allowing for late-stage diversification of the inhibitor structure to explore structure-activity relationships (SAR).

Featured Kinase Targets and Signaling Pathways

Derivatives of 5-Boc-amino-2-fluoroisonicotinic acid are valuable precursors for the synthesis of inhibitors targeting a range of kinases implicated in oncology and inflammatory diseases. Key examples include:

-

Janus Kinases (JAKs): Intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK-STAT signaling pathway, which regulates immune responses and cell growth. Dysregulation of the JAK2-STAT pathway is a key driver in myeloproliferative neoplasms.

-

c-Met: A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in various cancers.

-

PIM Kinases: A family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are downstream effectors of many cytokine and growth factor signaling pathways, including the JAK/STAT pathway. PIM kinases are overexpressed in many hematological and solid tumors, promoting cell survival and proliferation.

Data Presentation: Representative Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative kinase inhibitors synthesized from aminopyridine carboxylic acid scaffolds, demonstrating the potential of this chemical class.

| Compound ID | Target Kinase(s) | IC50 (nM) | Reference |

| (S)-24o | c-Met | 22 | [1] |

| Compound 12 | PIM-1 | 14.3 | [2] |

| Compound X-1 (Hypothetical) | JAK2 | 5-50 | [3] |

| Compound 13 | PIM-1 | >1000 | [2] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a generic kinase inhibitor derived from a 5-Boc-amino-2-fluoroisonicotinic acid analog. The synthesis involves a key amide coupling step.

Protocol 1: Synthesis of a Pyridine-Based Kinase Inhibitor via Amide Coupling

This protocol describes the coupling of a substituted aminopyridine carboxylic acid with a primary or secondary amine, a common and crucial step in the synthesis of many kinase inhibitors.

Materials:

-

5-Boc-amino-2-fluoroisonicotinic acid (or a suitable analog)

-

Substituted amine (e.g., aniline or benzylamine derivative)

-

N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

To a solution of 5-Boc-amino-2-fluoroisonicotinic acid (1.0 eq) in anhydrous DMF, add the substituted amine (1.1 eq), HBTU (1.2 eq), and DIPEA (2.0 eq).[3]

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide intermediate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure amide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Protocol 2: Boc Deprotection

The Boc protecting group can be removed under acidic conditions to liberate the free amine, which can be a key pharmacophore or a site for further synthetic elaboration.

Materials:

-

Boc-protected amide intermediate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the Boc-protected amide intermediate in a 1:1 mixture of TFA and DCM.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Mandatory Visualizations

Caption: Synthetic workflow for kinase inhibitor synthesis.

References

Application Notes and Protocols for Employing 5-Boc-amino-2-fluoroisonicotinic acid as a PROTAC Linker Building Block

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The linker is a critical component that influences the physicochemical properties, cell permeability, and efficacy of the PROTAC by modulating the stability of the ternary complex (POI-PROTAC-E3 ligase).[3][4]

This document provides detailed application notes and protocols for the use of 5-Boc-amino-2-fluoroisonicotinic acid as a versatile building block for PROTAC linkers. The presence of a fluorine atom can enhance metabolic stability and binding interactions, while the Boc-protected amine and the carboxylic acid provide orthogonal handles for a stepwise and controlled PROTAC synthesis.[5][6]

PROTAC Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase.[7] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of the target protein.[8] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The PROTAC is subsequently released and can catalytically induce the degradation of multiple protein copies.[3]

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Synthesis of a PROTAC using 5-Boc-amino-2-fluoroisonicotinic acid

The synthesis of a PROTAC using 5-Boc-amino-2-fluoroisonicotinic acid as a linker building block can be achieved through a stepwise approach involving amide bond formation. The following protocol is a general guideline and may require optimization based on the specific POI ligand and E3 ligase ligand used.

Synthetic Workflow

Caption: General synthetic workflow for PROTAC synthesis.

Protocol 1: Coupling of POI Ligand to the Linker Building Block

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Boc-amino-2-fluoroisonicotinic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Activation: Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature.

-

Coupling: Add the amine-functionalized POI ligand (1.0-1.2 equivalents) to the activated linker solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected intermediate.

Protocol 2: Boc Deprotection

-

Reaction Setup: Dissolve the purified Boc-protected intermediate (1.0 equivalent) in dichloromethane (DCM).

-

Deprotection: Add trifluoroacetic acid (TFA) (10-20 equivalents) dropwise to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the deprotection by LC-MS.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual TFA. The resulting amine salt is often used directly in the next step without further purification.

Protocol 3: Coupling of E3 Ligase Ligand to the Linker-POI Intermediate

-

Reaction Setup: Dissolve the carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide derivative) (1.0 equivalent) in anhydrous DMF.

-

Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes at room temperature.

-

Coupling: Add a solution of the deprotected Linker-POI intermediate (1.0-1.2 equivalents) and additional DIPEA (2.0-3.0 equivalents) to neutralize the TFA salt.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours and monitor by LC-MS.

-

Purification: Upon completion, purify the final PROTAC by preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Evaluation of PROTACs

A systematic evaluation of the synthesized PROTAC is crucial to determine its efficacy and mechanism of action. The following experimental workflow outlines the key assays.

Caption: A typical experimental workflow for PROTAC characterization.

Data Presentation

The following tables illustrate how quantitative data from PROTAC evaluation assays can be presented. The values provided are for illustrative purposes only.

Table 1: Biochemical Characterization of PROTAC-X

| Assay Type | Target | PROTAC-X |

| Binding Affinity (Kd, nM) | ||

| Fluorescence Polarization (FP) | POI | 50 |

| Surface Plasmon Resonance (SPR) | E3 Ligase | 250 |

| Ternary Complex Formation | ||

| TR-FRET (EC50, nM) | POI-PROTAC-E3 | 120 |

| Cooperativity (α) | ||

| Isothermal Titration Calorimetry (ITC) | 2.5 |

Table 2: Cellular Characterization of PROTAC-X

| Assay Type | Cell Line | PROTAC-X |

| Protein Degradation | ||

| DC50 (nM) | Cancer Cell Line A | 25 |

| Dmax (%) | Cancer Cell Line A | 95 |

| Target Engagement | ||

| NanoBRET™ (EC50, nM) | Cancer Cell Line A | 80 |

| Cell Viability (IC50, µM) | ||

| CellTiter-Glo® | Cancer Cell Line A | 1.5 |

| Permeability | ||

| Caco-2 (Papp, 10-6 cm/s) | 5.2 |

Protocol 4: Western Blot for Protein Degradation

-

Cell Culture and Treatment: Plate cells in a suitable format (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for the desired time course (e.g., 4, 8, 16, 24 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blot: Normalize the protein amounts, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane. Block the membrane and probe with a primary antibody against the POI and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of protein degradation.

Protocol 5: TR-FRET for Ternary Complex Formation

This protocol outlines a general method to assess the formation of the POI-PROTAC-E3 ligase ternary complex using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

-

Reagents:

-

Purified, tagged POI (e.g., His-tagged)

-

Purified, tagged E3 ligase complex (e.g., GST-tagged)

-

Terbium-conjugated anti-tag antibody (donor, e.g., anti-His)

-

Fluorescently labeled anti-tag antibody (acceptor, e.g., FITC-anti-GST)

-

Synthesized PROTAC

-

Assay buffer

-

-

Assay Procedure:

-

In a suitable microplate, add the tagged POI, tagged E3 ligase, and their corresponding antibodies.

-

Add a serial dilution of the PROTAC or vehicle control.

-

Incubate the plate at room temperature for a specified time to allow for complex formation.

-

Measure the TR-FRET signal on a compatible plate reader by exciting the donor fluorophore and measuring the emission from both the donor and acceptor fluorophores.

-

-

Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.

Conclusion

5-Boc-amino-2-fluoroisonicotinic acid is a valuable and versatile building block for the synthesis of novel PROTACs. Its chemical features allow for a modular and efficient synthetic strategy. The protocols and workflows detailed in this document provide a comprehensive guide for researchers to synthesize and evaluate PROTACs incorporating this linker, ultimately accelerating the discovery and development of new targeted protein degraders.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chempep.com [chempep.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]